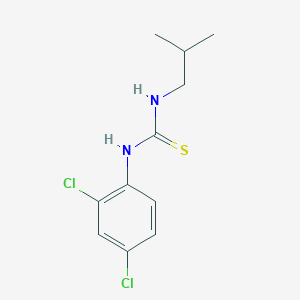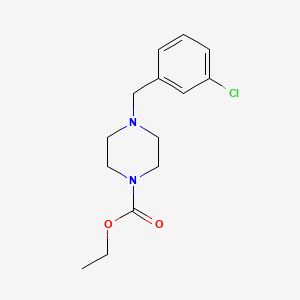
N-(2,4-dichlorophenyl)-N'-isobutylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-isobutylthiourea, also known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted urea herbicides and is known for its selective action against broadleaf weeds and grasses. Diuron is a white crystalline solid that is insoluble in water and has a melting point of 158-160°C.
Mécanisme D'action
Diuron works by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in the thylakoid membranes, preventing the conversion of light energy into chemical energy. This results in a reduction in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds. As a result, the plants are unable to grow and eventually die.
Biochemical and Physiological Effects:
Diuron is known to have toxic effects on aquatic organisms such as fish, amphibians, and invertebrates. It can accumulate in the tissues of these organisms and cause damage to their organs and systems. Diuron has also been found to have endocrine-disrupting effects on some species, leading to reproductive abnormalities and developmental disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide that is readily available and cost-effective. It is easy to handle and can be stored for long periods without degradation. However, its toxicity to aquatic organisms and potential endocrine-disrupting effects make it unsuitable for use in some types of experiments. Researchers need to be cautious when using N-(2,4-dichlorophenyl)-N'-isobutylthiourea and ensure that proper safety measures are in place.
Orientations Futures
There are several areas of research that can be explored in relation to N-(2,4-dichlorophenyl)-N'-isobutylthiourea. These include:
1. Developing new formulations of N-(2,4-dichlorophenyl)-N'-isobutylthiourea that are more effective and less toxic to the environment.
2. Investigating the potential of N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a treatment for certain diseases, such as cancer.
3. Studying the effects of N-(2,4-dichlorophenyl)-N'-isobutylthiourea on soil microbiota and its impact on soil health.
4. Exploring the potential of N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a tool for weed management in organic farming.
5. Investigating the long-term effects of N-(2,4-dichlorophenyl)-N'-isobutylthiourea exposure on human health.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-N'-isobutylthiourea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It works by inhibiting the photosynthesis process in plants and has toxic effects on aquatic organisms. While N-(2,4-dichlorophenyl)-N'-isobutylthiourea has several advantages, its potential toxicity and endocrine-disrupting effects make it unsuitable for use in some types of experiments. There are several areas of research that can be explored in relation to N-(2,4-dichlorophenyl)-N'-isobutylthiourea, including the development of new formulations and investigating its potential as a treatment for certain diseases.
Méthodes De Synthèse
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with isobutylthiourea in the presence of a catalyst. The reaction yields N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a white crystalline solid with a purity of over 99%. The synthesis process is simple and cost-effective, making N-(2,4-dichlorophenyl)-N'-isobutylthiourea a popular choice for herbicide manufacturers.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It is widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron has also been used in forestry to control weeds and unwanted vegetation.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-7(2)6-14-11(16)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYHXZXVMWEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
